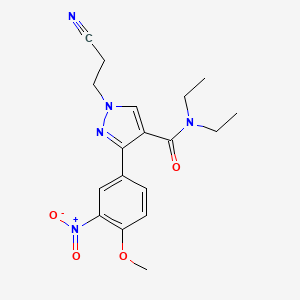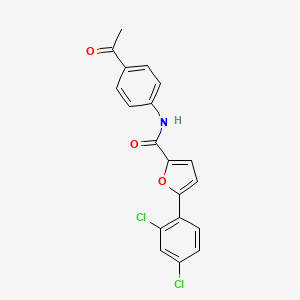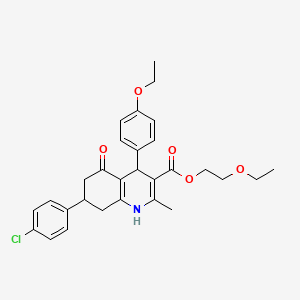
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide, also known as HEDP, is a chelating agent that is commonly used in scientific research. This compound has a wide range of applications and is used in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide works by forming stable complexes with metal ions. The amine and hydroxyl groups in N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide form coordinate bonds with the metal ions, which results in the removal of the metal ions from the solution. This property makes N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide useful in various applications such as metal ion removal, metal complex synthesis, and metal ion imaging studies.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has low toxicity and is generally considered safe for use in scientific research. It is not metabolized by the body and is excreted unchanged in the urine. N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has been shown to have no significant effects on biochemical or physiological parameters in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in lab experiments include its ability to remove metal ions from solutions, its stability, and its low toxicity. The limitations of using N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide include its high cost, its potential to interfere with other chemical reactions, and its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for research involving N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. One area of research is the development of new chelating agents that are more effective and less expensive than N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Another area of research is the study of the effects of metal ions on biological systems and the development of new metal ion imaging techniques. Finally, the use of N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide in the synthesis of new compounds and materials is an area of research that has the potential to lead to new discoveries and applications.
Métodos De Síntesis
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide can be synthesized using a variety of methods. The most common method involves the reaction of 2-methylphenylamine with ethylene glycol in the presence of a catalyst. The resulting product is then treated with ethylenediamine to form N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide. Other methods include the reaction of 2-methylphenylamine with ethylene diamine in the presence of a catalyst or the reaction of 2-methylphenylamine with ethylene oxide followed by treatment with ethylenediamine.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide has a wide range of applications in scientific research. It is commonly used as a chelating agent to remove metal ions from solutions. This property makes it useful in various fields such as medicine, biology, and chemistry. In medicine, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used as a contrast agent in imaging studies such as MRI and CT scans. In biology, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to study the effects of metal ions on biological systems. In chemistry, N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide is used to synthesize new compounds and study the properties of metal complexes.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8-4-2-3-5-9(8)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGZLHFLUFSJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N'-(2-methylphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)


![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)